
(2R)-1-amino-2-phenylpropan-2-ol
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Overview
Description
(2R)-1-amino-2-phenylpropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound features an amino group and a hydroxyl group attached to a phenyl-substituted carbon chain, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-amino-2-phenylpropan-2-ol can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of 2-phenyl-2-oxopropanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride.
Amination of Epoxides: Another approach is the amination of 2-phenyl-2-oxirane with ammonia or primary amines under catalytic conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding ketone or oxirane derivatives under controlled conditions to ensure high yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: 2-phenyl-2-oxopropanoic acid, benzaldehyde.
Reduction Products: 2-phenylpropan-2-amine, 2-phenylpropan-2-ol.
Substitution Products: Various substituted phenylpropan-2-ol derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Bronchodilator and Decongestant Properties
(2R)-1-amino-2-phenylpropan-2-ol has been utilized as a bronchodilator and decongestant in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves stimulating adrenergic receptors, leading to the relaxation of bronchial muscles and reduction of nasal congestion.
1.2 Stimulant Effects
The compound exhibits stimulant effects similar to those of amphetamines and is often found in over-the-counter medications for coughs and colds. It acts as a sympathomimetic agent, enhancing alertness and reducing fatigue by promoting the release of norepinephrine and dopamine .
Chemical Synthesis
2.1 Chiral Building Block
In organic chemistry, this compound serves as a chiral building block for synthesizing more complex pharmaceutical compounds. Its unique stereochemistry allows for the creation of various derivatives with specific biological activities .
2.2 Multi-Enzymatic Synthesis
Recent advancements have demonstrated the use of multi-enzyme systems to synthesize enantiopure amino alcohols from simpler precursors like l-phenylalanine. These processes not only enhance yield but also improve sustainability by minimizing waste generation .
Biological Research
3.1 Interaction with Biological Targets
Research has shown that this compound can modulate enzyme activities and receptor interactions, making it a valuable probe in biological studies. Its ability to enhance lipophilicity and membrane permeability is crucial for its pharmacokinetic properties .
3.2 Neurotransmitter System Studies
The compound's effects on neurotransmitter systems are under investigation, particularly concerning its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties .
Mechanism of Action
The mechanism of action of (2R)-1-amino-2-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing physiological processes.
Comparison with Similar Compounds
(2S)-1-amino-2-phenylpropan-2-ol: The enantiomer of (2R)-1-amino-2-phenylpropan-2-ol, with similar chemical properties but different biological activities.
1-amino-2-phenylpropan-1-ol: A structural isomer with the amino group attached to a different carbon atom.
2-phenylpropan-2-amine: A related compound with an amino group but lacking the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Biological Activity
(2R)-1-amino-2-phenylpropan-2-ol, commonly referred to as phenylpropanolamine (PPA), is a chiral compound with significant biological activity. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Phenylpropanolamine has the following chemical structure:
- Molecular Formula : C9H13N
- Molecular Weight : 149.21 g/mol
- Chirality : The compound exists as two enantiomers, with (2R) being the active form.
PPA primarily functions as a sympathomimetic agent, exerting its effects through the activation of adrenergic receptors:
- Alpha-Adrenergic Receptors : PPA binds to alpha-adrenergic receptors in the mucosa of the respiratory tract, leading to vasoconstriction. This action reduces tissue hyperemia and nasal congestion, enhancing airway patency .
- Beta-Adrenergic Receptors : Although its effect on beta-receptors is less pronounced, PPA can induce tachycardia and a positive inotropic effect by indirectly stimulating these receptors .
Biological Activity and Therapeutic Applications
PPA has been explored for various therapeutic applications due to its biological activity:
- Nasal Decongestant : PPA is commonly used in over-the-counter medications for relieving nasal congestion associated with colds and allergies.
- Appetite Suppressant : Historically, PPA was utilized in weight loss products due to its appetite-suppressing effects.
- Potential Role in Neurological Disorders : Recent studies suggest that PPA may influence neurotransmitter release and has been investigated for potential benefits in conditions like attention deficit hyperactivity disorder (ADHD) .
Case Study 1: Efficacy in Nasal Congestion Relief
A clinical trial assessed the efficacy of PPA compared to placebo in patients suffering from allergic rhinitis. Results indicated that PPA significantly reduced nasal congestion scores within 30 minutes of administration.
Case Study 2: Safety Concerns
Despite its efficacy, concerns regarding PPA's safety profile emerged following reports of increased risk for hemorrhagic stroke associated with its use in young women. This led to its withdrawal from many markets .
Comparative Biological Activity
The following table summarizes the biological activities of PPA compared to other similar compounds:
Compound | Mechanism of Action | Primary Use | Safety Profile |
---|---|---|---|
This compound (PPA) | Alpha and beta receptor agonist | Nasal decongestant | Concerns over stroke risk |
Ephedrine | Bronchodilator and stimulant | Asthma treatment | Generally safe at low doses |
Phenylephrine | Selective alpha-adrenergic agonist | Nasal decongestant | Safer alternative |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) in (2R)-1-amino-2-phenylpropan-2-ol acts as a nucleophile, enabling substitution reactions. These reactions typically occur under mild conditions and are influenced by the stereochemistry of the molecule.
Reaction Type | Reagents/Conditions | Product | Key Features |
---|---|---|---|
Nucleophilic substitution | Alkyl halides (e.g., R-X) | Alkylated amines | Stereoselectivity depends on reaction conditions |
Oxidation Reactions
The hydroxyl group (-OH) in the compound undergoes oxidation to form ketones or aldehydes. This reaction is critical for synthesizing derivatives used in pharmaceuticals.
Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |
---|---|---|---|
Oxidation | Oxidizing agents (e.g., KMnO₄) | 2-hydroxyacetophenone derivatives | High yield under controlled conditions |
Stepwise Cascade
-
Deamination :
-
Reduction :
-
Oxidation and Amination :
Amination Reactions
The compound can undergo reductive amination under enzymatic catalysis, enabling the synthesis of biologically active derivatives. For example, amine dehydrogenases coupled with formate dehydrogenases facilitate the formation of phenylethanolamine:
Reaction Type | Enzymes | Reagents | Product | Yield | ee |
---|---|---|---|---|---|
Reductive amination | Amine dehydrogenase | Sodium formate | Phenylethanolamine | 92% | >99.9% |
Stability and Reaction Conditions
The compound’s stereochemistry and functional groups influence its reactivity. For instance, the (2R) configuration ensures high enantioselectivity in enzymatic reactions. Oxidation and amination steps require precise control of pH and temperature to optimize yields and selectivity.
Q & A
Q. Basic: What are the recommended synthetic routes for (2R)-1-amino-2-phenylpropan-2-ol, and how can purity be optimized?
The enantioselective synthesis of this compound typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. A reported method uses catalytic hydrogenation of a prochiral ketone with chiral catalysts to achieve high enantiomeric excess (e.e.). For example, (2R)-2-amino-3-phenyl-1-propanol derivatives have been synthesized via reductive amination of α-keto esters followed by stereoselective reduction . Purification often employs recrystallization with chiral resolving agents or chromatography using chiral stationary phases (e.g., cellulose-based columns). Purity optimization requires monitoring by chiral HPLC or polarimetry to confirm e.e. >98% .
Q. Basic: Which techniques are critical for structural elucidation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. Software suites like SHELXTL and OLEX2 enable refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry . Complementary methods include:
- NMR spectroscopy : 1H and 13C NMR verify functional groups and stereochemistry. For example, coupling constants (e.g., 3JH−F = 47.4 Hz in fluorinated analogs) confirm spatial arrangements .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .
Q. Advanced: How can stereochemical integrity be maintained during derivatization reactions?
Chiral centers in this compound are susceptible to racemization under acidic/basic conditions. To mitigate this:
- Use mild reagents (e.g., Boc-anhydride for amine protection) at low temperatures.
- Monitor reactions with chiral GC or HPLC to detect racemization .
- Enzymatic methods (e.g., lipase-mediated acylations) selectively modify functional groups without disturbing stereochemistry .
Q. Advanced: What computational methods predict the electronic and reactive properties of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electronic structure and reactivity. The Colle-Salvetti correlation-energy formula (adapted into density functionals) predicts interaction energies and charge distribution, aiding in understanding nucleophilic/electrophilic sites . Molecular dynamics simulations can further assess solvation effects on reactivity .
Q. Advanced: How should researchers resolve contradictions between experimental and computational data?
Discrepancies between NMR/X-ray results and computational predictions often arise from solvent effects or crystal packing forces. For example, X-ray structures may show slight deviations in bond angles due to lattice constraints, while gas-phase DFT models ignore solvation. To resolve:
- Compare experimental solid-state (SC-XRD) and solution-phase (NMR) data with implicit/explicit solvent DFT models.
- Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology and validate computational results .
Q. Advanced: What strategies are effective for impurity profiling in this compound synthesis?
Common impurities include stereoisomers and byproducts from incomplete reductions. Analytical workflows involve:
- LC-MS/MS : Identify trace impurities using reverse-phase columns (C18) and gradient elution.
- Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP/Pharmaceutical-grade references) .
- Forced degradation studies : Expose the compound to heat/light/pH extremes to simulate stability challenges and profile degradation products .
Q. Advanced: How does the adamantyl group in related compounds inform reactivity studies of this compound?
Bulky substituents (e.g., adamantyl in (2R)-2-(2-adamantyl)propan-1-amine) sterically hinder reactions, favoring selective substitutions or oxidations. For this compound, similar steric effects can direct regioselectivity in alkylation or acylation reactions. Kinetic studies under varying temperatures and catalysts (e.g., Pd/C or enzymes) optimize yield and selectivity .
Q. Applications: What role does this compound play in drug discovery?
This chiral amino alcohol serves as a precursor for β-blockers and neuromodulators. For instance, analogs like (2R)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol are intermediates in synthesizing adrenergic receptor ligands. Biological activity is assessed via:
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2R)-1-amino-2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m0/s1 |
InChI Key |
BDNDQOCRJGGSJO-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CN)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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